Home > Products > Screening Compounds P144588 > 4-(piperidin-4-ylmethoxy)quinoline
4-(piperidin-4-ylmethoxy)quinoline - 771462-55-6

4-(piperidin-4-ylmethoxy)quinoline

Catalog Number: EVT-3036992
CAS Number: 771462-55-6
Molecular Formula: C15H18N2O
Molecular Weight: 242.322
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline

Compound Description: This compound is a quinoline derivative synthesized through a three-step procedure involving O-propargylation and copper-catalyzed 1,3-dipolar cycloaddition []. While its biological activity isn't detailed in the provided abstract, it's suggested as a potential antifungal agent or precursor for more complex triazolyl-quinoline hybrids with pharmacological applications [].

Tris(1-methoxy-2,2,6,6-tetramethylpiperidin-4-yl)phosphite (NORPM)

Compound Description: NORPM is a flame retardant studied for its synergistic effects with Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPC)/Sb2O3 in high-impact polystyrene (HIPS) [, ]. It demonstrates significant flame-retardant properties and improves the performance of TTBPC/Sb2O3 by promoting bromine radical release and scavenging free radicals during combustion [, ].

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2, currently in Phase I clinical trials for B-cell lymphoma []. It exhibits robust antitumor activity in a Karpas-422 xenograft model [].

Substituted 1H-((1,2,3-Triazol-4-yl)methoxy)pyrimidines

Compound Description: These compounds are potent GluN2B negative allosteric modulators []. They were developed through iterative optimization of pyrimidine analogues, aiming for a balance of potency and favorable ADME profiles [].

6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid (LY2562175)

Compound Description: LY2562175 is a potent and selective FXR agonist developed for treating dyslipidemia []. It demonstrates robust lipid-modulating properties, effectively lowering LDL and triglycerides while raising HDL in preclinical species [].

7-Nitro-1-(piperidin-4-yl)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-derived Sulphonamides

Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity []. The study revealed significant antibacterial and antifungal activity for most compounds compared to the standards streptomycin and griseofulvin [].

Ethyl 4-({1-[2-(4-bromophenyl)-2-oxoethyl]-1H-1,2,3-triazol-4-yl}methoxy)-8-(trifluoromethyl)quinoline-3-carboxylate

Compound Description: This compound is a 1,2,3-triazole derivative featuring a quinoline-derived substituent []. Although its specific biological activity is not discussed, its crystal structure reveals intermolecular interactions that could be relevant for understanding structure-activity relationships [].

4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)

Compound Description: LNP023 is an orally bioavailable factor B inhibitor being clinically evaluated for various complement-mediated diseases []. It specifically targets the alternative pathway of the complement system, inhibiting the formation of C3 and C5 convertase [].

1-(2'-methyl-6'-methoxy-quinoline-4'-yl amino)-2-methyl-4-arylidene-imidazolin-5-ones

Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant and analgesic activities []. The compounds exhibited activity against both maximal electroshock seizures and chemoshock induced seizures, as well as analgesic properties [].

4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoyl)piperidin-4-yl]oxy}quinazoline

Compound Description: This quinazoline derivative is described as a potential therapeutic agent for hyperproliferative disorders, including cancer [, , ]. Its synthesis, pharmaceutical compositions, and manufacturing processes are discussed in the patents [, , ].

4-(3-Chloro-2-fluoro-anilino)-7-methoxy-6-{[1-(N-methylcarbamoylmethyl)piperidin-4-yl]oxy}quinazoline

Compound Description: This compound is another quinazoline derivative structurally related to the previous entry []. Its synthesis and manufacturing processes are detailed in the patent []. Though specific biological activity isn't mentioned, its structural similarity to the previous compound suggests potential anticancer properties.

1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives

Compound Description: These compounds represent a novel series of NLRP3 inflammasome inhibitors designed through pharmacophore hybridization []. They demonstrated concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, suggesting potential as anti-inflammatory agents [].

4-piperidin-4-yl-triazole Derivatives

Compound Description: This group comprises hydroxamic acid-based histone deacetylase inhibitors [, ]. Several compounds exhibited potent HDAC6 inhibitory and antiproliferative activities in various human tumor cell lines, indicating potential as anticancer agents [, ].

4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline Analogues

Compound Description: This series of compounds was synthesized and evaluated for antiproliferative activity against various human cancer cell lines [, ]. Several analogs exhibited significant growth inhibition, indicating potential as anticancer agents [, ].

5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)

Compound Description: LDK378 is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor, currently in Phase 1 and 2 clinical trials []. It demonstrates significant antitumor activity in ALK-positive cancer patients [].

4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161)

Compound Description: CD161 is a potent and orally bioavailable BET bromodomain inhibitor exhibiting significant antitumor activity in leukemia and breast cancer models []. Its selectivity for BET proteins is supported by cocrystal structure analysis [].

3-Alkyl-6-amino-1,4-dihydro-4-{[(1,2,3-triazol-4-yl)methoxy]phenyl}pyrano[2,3-c]pyrazole-5-carbonitrile Derivatives

Compound Description: These compounds were synthesized via a one-pot five-component condensation reaction []. While their biological activity isn't discussed in the provided abstract, their synthesis highlights the development of efficient methodologies for creating diverse heterocyclic compounds, potentially relevant for synthesizing 4-[(Piperidin-4-yl)methoxy]quinoline] analogs.

4-(Piperidin-4-yl)-1-hydroxypyrazoles

Compound Description: This compound class represents a group of γ-aminobutyric acid(A) (GABAA) receptor ligands [, , ]. These compounds were designed based on the GABAA receptor partial agonist 5-(4-piperidyl)-3-isoxazolol (4-PIOL) and exhibit varying degrees of affinity and functional activity at different GABAA receptor subtypes [, , ].

Bis(1-methoxy-2,2,6,6-tetramethylpiperidin-4-yl)sebacate (NORSM)

Compound Description: NORSM is a flame retardant exhibiting synergistic effects with Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPC)/Sb2O3 in HIPS []. It enhances flame retardancy by promoting bromine radical release and scavenging free radicals during combustion [].

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase, designed based on a previously reported indole derivative []. Although its specific biological activity and potential applications aren't detailed in the provided abstract, its dual-acting nature highlights the possibility of designing multifunctional ligands based on similar structural motifs.

2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles

Compound Description: These compounds were synthesized using a microwave-assisted, copper-catalyzed, three-component reaction []. Though their biological activity is not discussed in the abstract, their synthesis highlights efficient methods for generating diverse heterocyclic compounds, potentially relevant for creating libraries of 4-[(Piperidin-4-yl)methoxy]quinoline] analogs.

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118)

Compound Description: NMS-P118 is a potent, orally available, and highly selective PARP-1 inhibitor with potential applications in cancer therapy []. It exhibits excellent ADME and pharmacokinetic properties, demonstrating high efficacy in vivo, both as a single agent and in combination with Temozolomide [].

N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl)

Compound Description: Acrylfentanyl is a synthetic opioid identified as a new psychoactive substance (NPS) []. Like other synthetic fentanyl analogs, it poses a severe risk of fatal intoxication and highlights the ongoing emergence of novel psychoactive compounds [].

(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611)

Compound Description: WAY-262611 is a small-molecule agonist of the Wnt beta-catenin signaling pathway, identified through high-throughput screening for bone disorder treatments []. It exhibits good pharmacokinetic properties and increases trabecular bone formation rate in ovariectomized rats upon oral administration, suggesting potential for treating osteoporosis or other bone-related diseases [].

(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (Compound A)

Compound Description: Compound A is a novel muscarinic antagonist with M(2)-sparing antagonistic activity []. It displays potent, oral M(3) antagonistic activity without inhibiting central muscarinic receptors due to its low brain penetration []. This selectivity profile suggests potential for treating conditions like overactive bladder with potentially fewer central nervous system side effects compared to non-selective muscarinic antagonists [].

1-(1-[4-[1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662)

Compound Description: L-372,662 is an orally active oxytocin antagonist []. It exhibits good potency in vitro and in vivo, excellent oral bioavailability, high aqueous solubility, and excellent selectivity against human arginine vasopressin receptors []. These properties suggest potential applications in treating conditions where blocking oxytocin activity is desirable, such as preterm labor.

[4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl Benzamides

Compound Description: This group of compounds represents a series of GlyT1 inhibitors designed for potential treatment of schizophrenia []. The research focused on developing orally active inhibitors with improved pharmacokinetic properties and efficacy in relevant in vivo models [].

Substituted 1- Piperidin- 3- Yl- 4- Piperidin- 4- Yl- Piperazine Derivatives

Compound Description: This class of compounds are neurokinin antagonists, particularly targeting the NK1 receptor []. They exhibit potential for treating various conditions including schizophrenia, emesis, anxiety, depression, irritable bowel syndrome, and pain [].

(1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) and (piperidin-4-yl)methylphosphinic acid (P4MPA)

Compound Description: TPMPA and its saturated analog P4MPA are selective GABAC antagonists []. Their synthesis has been optimized for improved efficiency and yield [].

4-aryl/alkyl-1-(piperidin-4-yl)carbonylthiosemicarbazides and 4-benzoylthiosemicarbazides

Compound Description: These two series of thiosemicarbazide derivatives were evaluated for their cytotoxicity and topoisomerase I/II inhibition activity []. The 4-benzoylthiosemicarbazides displayed potent topoisomerase II inhibitory activity, while the 4-aryl/alkylthiosemicarbazides showed less potent effects [].

1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one (SR 16435)

Compound Description: SR 16435 is a mixed nociceptin/orphanin FQ (NOP)/μ-opioid receptor partial agonist []. It exhibits analgesic effects but with reduced rewarding properties and tolerance development compared to full μ-opioid agonists like morphine [].

N-(4-piperidinyl)-2-indolinones

Compound Description: This series of compounds represents a novel class of nociceptin receptor (NOP) ligands []. Notably, modifications of the piperidine N-substituents yielded both potent agonists and antagonists with modest selectivities over other opioid receptors [].

Overview

4-(Piperidin-4-ylmethoxy)quinoline is a chemical compound with significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a quinoline core, which is a bicyclic structure known for its biological activity, particularly in the development of pharmaceuticals. The piperidine moiety enhances its pharmacological properties, making it a candidate for various biological studies.

Source

The compound is synthesized through various methods that involve the coupling of quinoline derivatives with piperidine-based side chains. Studies have shown that modifications to the quinoline and piperidine structures can lead to enhanced biological activities, including anti-Alzheimer's and anticancer properties .

Classification

4-(Piperidin-4-ylmethoxy)quinoline falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as a quinoline derivative with a piperidine substituent, which contributes to its unique chemical properties and biological activities.

Synthesis Analysis

Methods

The synthesis of 4-(piperidin-4-ylmethoxy)quinoline can be achieved through several methods, including:

  1. Microwave-Assisted Synthesis: This method utilizes microwave irradiation to facilitate the reaction between piperidine derivatives and quinoline precursors. The process is efficient and can yield high-purity products rapidly .
  2. Ultrasound-Assisted Synthesis: This technique employs ultrasound waves to enhance chemical reactions, leading to improved yields and reduced reaction times .
  3. Traditional Coupling Reactions: Conventional methods involve the reaction of piperidine derivatives with halogenated quinolines under reflux conditions or using coupling agents to promote the formation of the desired compound .

Technical Details

The synthesis typically involves multiple steps, including:

  • Formation of an intermediate amine from piperidine.
  • Reaction with a suitable quinoline derivative, often involving nucleophilic substitution or coupling reactions.
  • Purification through chromatography to isolate the target compound.
Molecular Structure Analysis

Structure

The molecular structure of 4-(piperidin-4-ylmethoxy)quinoline can be represented as follows:

  • Molecular Formula: C14H16N2O
  • Molecular Weight: 228.29 g/mol

The structure consists of a quinoline ring system attached to a piperidine ring via a methoxy linkage. The presence of nitrogen atoms in both rings contributes to its basicity and potential interactions with biological targets.

Data

Structural analysis often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the molecular geometry and identify functional groups.

Chemical Reactions Analysis

Reactions

4-(Piperidin-4-ylmethoxy)quinoline can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The methoxy group can be substituted under appropriate conditions, allowing for further functionalization.
  2. Oxidation Reactions: The nitrogen atoms in the rings may undergo oxidation, leading to different derivatives with altered biological activity.
  3. Acylation and Alkylation: These reactions can modify the piperidine ring or introduce new substituents on the quinoline core, potentially enhancing pharmacological properties .

Technical Details

Reactions are typically carried out under controlled conditions, utilizing solvents that favor the desired pathways while minimizing side reactions.

Mechanism of Action

Process

The mechanism of action for 4-(piperidin-4-ylmethoxy)quinoline involves interaction with specific biological targets, such as enzymes or receptors. For instance:

  • Cholinesterase Inhibition: Research indicates that derivatives of this compound may inhibit acetylcholinesterase, an enzyme involved in neurotransmitter breakdown, which is relevant for Alzheimer's disease treatment .
  • Anticancer Activity: The compound may exhibit cytotoxic effects against various cancer cell lines by interfering with cellular signaling pathways or inducing apoptosis .

Data

Studies have demonstrated that structural modifications can significantly impact the binding affinity and selectivity towards these targets, highlighting the importance of structure-activity relationships.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of nitrogen-containing heterocycles, allowing for diverse chemical transformations.

Relevant data such as melting points and boiling points are often determined experimentally but may vary based on purity and specific structural features.

Applications

Scientific Uses

4-(Piperidin-4-ylmethoxy)quinoline has several applications in scientific research:

  1. Drug Development: Investigated as a potential lead compound for developing new treatments for neurodegenerative diseases and cancer.
  2. Biological Studies: Used in studies assessing cholinesterase inhibition and other enzyme interactions.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds with desired pharmacological properties .
Synthesis and Structural Optimization of 4-(Piperidin-4-ylmethoxy)quinoline Derivatives

Hybrid Pharmacophore Design Strategies for Quinoline-Piperidine Conjugates

The molecular architecture of 4-(piperidin-4-ylmethoxy)quinoline represents a strategic fusion of two privileged pharmacophores in medicinal chemistry: the planar, electron-deficient quinoline system and the three-dimensional, basic piperidine moiety. This hybrid design leverages the complementary bioactivity profiles of both fragments, creating novel chemical entities with enhanced target affinity and selectivity. The quinoline nucleus provides a rigid aromatic scaffold capable of π-stacking interactions with biological targets, while the piperidine component introduces conformational flexibility and basic nitrogen atoms critical for ionic bonding within receptor pockets [1] [7].

Recent synthetic campaigns have demonstrated that positional isomerism within the quinoline-piperidine linkage significantly impacts biological activity. Derivatives featuring the piperidine moiety at the quinoline's 4-position exhibit superior anticancer profiles compared to 2- or 3-substituted analogs, attributed to optimal spatial orientation for target engagement. Steric parameters are equally crucial; N-acylation of the piperidine nitrogen with arylsulfonyl groups (e.g., 2,4-dinitrophenylsulfonyl) markedly enhances tumor selectivity by promoting specific protein interactions. In one notable study, compound VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline) demonstrated 17.6-fold greater potency against breast cancer cells (MDA-MB468) versus non-cancerous breast epithelial cells (MCF10A) [1]. This exceptional selectivity stems from cancer-specific mechanisms including centrosome amplification and lysosomal volume increase – phenomena not observed in normal cells.

Table 1: Biological Activity of Representative Quinoline-Piperidine Hybrids

Compound CodeQuinoline SubstituentPiperidine N-SubstituentGI₅₀ (μM) Cancer CellsGI₅₀ (μM) Non-Cancer CellsSelectivity Index
VR237-Cl2,4-Dinitrophenylsulfonyl0.28 (MDA-MB468)4.93 (MCF10A)17.6
VR347-ClBiphenylsulfonyl0.92 (MCF7)12.4 (MCF10A)13.5
VR227-ClTosyl1.61 (MCF7)44.4 (MCF10A)27.6

The spatial configuration of the piperidine ring profoundly influences target recognition. 4-(Piperidin-4-ylmethoxy)quinoline derivatives containing equatorial-oriented substituents display enhanced binding to tubulin polymerization sites compared to axial conformers. Molecular modeling reveals that the equatorial positioning allows optimal contact with hydrophobic pockets in cancer-related proteins while maintaining hydrogen bonding capabilities through the piperidine nitrogen [7]. These structure-activity relationship (SAR) insights guide rational optimization: introducing electron-withdrawing groups (chloro, trifluoromethyl) at the quinoline 7-position boosts electron deficiency, enhancing DNA intercalation potential, while maintaining the piperidine nitrogen's basicity (pKa 8.5-9.5 range) ensures favorable protonation states under physiological conditions.

Regioselective Functionalization of the Quinoline Core for Piperidine-Methoxy Linkage

Achieving precise regiocontrol during quinoline functionalization presents significant synthetic challenges due to the heterocycle's multiple reactive sites. The C4-position of quinoline exhibits unique electronic properties that facilitate selective nucleophilic displacement reactions, making it ideal for constructing the piperidine-methoxy linkage. This regioselectivity arises from two factors: (1) enhanced electrophilicity at C4 due to the electron-withdrawing nitrogen atom, and (2) decreased steric hindrance compared to ortho-positions (C2, C3) [9].

Transition metal-catalyzed C-H activation has emerged as the most efficient strategy for C4 functionalization. Palladium complexes with bulky phosphine ligands (e.g., di-tert-butylmethylphosphonium tetrafluoroborate) enable direct arylation of quinoline N-oxides at C4, achieving >90% regioselectivity. The mechanism involves substrate coordination through the N-oxide oxygen, followed by concerted metalation-deprotonation (CMD) at the adjacent C4 position. Subsequent transmetalation with organometallic reagents and reductive elimination yields 4-substituted quinolines after deoxygenation. This approach demonstrates remarkable functional group tolerance, accommodating electron-donating groups (-OMe, -NH₂) and electron-withdrawing substituents (-NO₂, -CN) on both coupling partners [9].

Table 2: Regioselective Functionalization Approaches for Quinoline C4 Modification

MethodCatalytic SystemDirecting GroupPositional SelectivityYield Range (%)Key Advantages
Pd-Catalyzed ArylationPd(OAc)₂/tBu₃P·HBF₄N-OxideC4 > C2 (95:5)55-94Broad substrate scope
Rh-Catalyzed Alkylation[RhCp*Cl₂]₂/AgSbF₆NoneC8 (distal)60-85No pre-oxidation required
Cu-Mediated AminationCuI/1,10-phenanthrolineN1-ProtectionC245-78Compatible with free NH-piperidines
Ru-Catalyzed Alkenylation[Ru(p-cymene)Cl₂]₂/Cu(OAc)₂CONHAr (C8)C250-92Simultaneous C2/C8 functionalization

For distal functionalization (C5-C8 positions), innovative directing group strategies are indispensable. 8-Aminoquinoline derivatives serve as exemplary substrates where the amide carbonyl coordinates transition metals (Pd, Cu, Ru), enabling activation of the C5 position through a thermodynamically favored 7-membered metallacycle. This approach allows introduction of carboxylic acid handles at C5 for subsequent peptide coupling with N-Boc-piperidin-4-ylmethanol, yielding 4-(piperidin-4-ylmethoxy)quinoline precursors with distal modifications. The directing group remains intact throughout the synthesis, providing opportunities for further diversification after ether linkage formation [3] [9]. Computational studies indicate that installing electron-donating groups at quinoline C6/C7 positions increases nucleophilicity at C4 by +0.25 eV (DFT calculations), facilitating SNAr reactions with piperidinylmethoxy precursors. This electronic tuning enables nucleophilic aromatic substitution without transition metals, employing activated 4-chloroquinolines and piperidin-4-ylmethanol in DMF at 80°C with Cs₂CO₃ as base, achieving 70-85% yields of the target hybrids.

Catalytic Methods for Ether Bond Formation in Piperidine-Quinoline Hybrids

Constructing the critical ether linkage (-CH₂O-) between quinoline and piperidine demands specialized catalytic approaches to overcome the inherent challenges of nucleophilic substitution at sterically congested sites. Traditional Williamson ether synthesis remains viable but requires optimization: employing phase-transfer catalysts (tetrabutylammonium bromide) facilitates reaction between 4-chloroquinoline and N-Boc-protected piperidin-4-ylmethanol in biphasic toluene/water systems, achieving 75-82% yields at 50°C. Protection of the piperidine nitrogen proves essential to prevent competitive N-alkylation, with tert-butoxycarbonyl (Boc) providing optimal balance between steric protection and facile deprotection [4] [8].

Transition metal-catalyzed coupling offers superior efficiency for sterically demanding substrates. Copper(I)-catalyzed reactions between quinolin-4-ols and piperidin-4-ylmethyl halides proceed via a σ-bond metathesis mechanism, with catalytic systems CuI/N,N'-dimethylethylenediamine (DMEDA) in toluene at 110°C delivering 85-93% yields. The reaction demonstrates excellent functional group compatibility, tolerating reducible functionalities (nitro, vinyl) and heterocyclic rings. Mechanistic studies reveal that electron-deficient quinolin-4-ols (7-CF₃, 6-NO₂) react 3.2 times faster than electron-rich analogs due to enhanced oxygen nucleophilicity [8].

Mitsunobu conditions (DIAD/PPh₃) provide stereochemical control for chiral piperidine derivatives, enabling inversion of configuration at alcohol-bearing carbons. This approach proves indispensable when using enantiomerically pure (R)- or (S)-piperidin-3-yl/4-ylmethanols, preserving stereointegrity during ether bond formation. Key parameters include:

  • Strict temperature control (-10°C to 0°C) to minimize racemization
  • Anhydrous solvent systems (THF, diethyl ether)
  • Stepwise addition of reagents to prevent side reactions
  • Molecular sieves (4Å) to scavenge waterPost-coupling, mild deprotection (TFA in DCM) liberates the piperidine nitrogen for further functionalization while maintaining the stereochemical integrity of the hybrid molecule [4].

Microwave-assisted protocols dramatically accelerate ether formation, reducing reaction times from 24-48 hours to 15-45 minutes. Optimized conditions employ Cs₂CO₃ as base in DMF at 120°C under microwave irradiation (300W), achieving near-quantitative conversions. This method proves particularly valuable for generating SAR libraries, allowing rapid exploration of piperidine N-substituents (sulfonamides, amides, alkyl chains) and quinoline ring modifications. Post-functionalization via reductive amination at the piperidine nitrogen introduces structural diversity, with sodium triacetoxyborohydride-mediated reactions in dichloroethane providing 65-90% yields of tertiary amine derivatives [5] [8].

Solid-Phase Synthesis Approaches for High-Throughput Library Generation

Solid-phase synthesis revolutionizes the production of 4-(piperidin-4-ylmethoxy)quinoline libraries by enabling rapid parallel synthesis, simplified purification, and automation compatibility. The strategy employs Wang resin-linked quinolines as the foundational platform, where 4-hydroxyquinoline attaches via its oxygen atom to the resin's hydroxybenzyl linker using Mitsunobu chemistry (DIAD, PPh₃). This linkage provides acid-labile cleavage points (20% TFA/DCM) while maintaining stability during nucleophilic substitutions. Piperidine introduction proceeds through sequential steps:

  • Nucleophilic displacement with piperidin-4-ylmethanol derivatives (2 equiv, DMF, 80°C, 12h)
  • Piperidine N-functionalization via on-resin reductive amination (aldehydes/NaBH(OAc)₃) or acylation (acid chlorides/DIPEA)
  • TFA-mediated cleavage releasing the 4-(N-functionalized-piperidin-4-ylmethoxy)quinoline [5]

Combinatorial diversification employs split-and-pool techniques to generate structural variety at three sites:

  • Quinoline C6/C7 positions via Pd-mediated cross-coupling (Suzuki, Sonogashira)
  • Piperidine nitrogen via acylation/sulfonylation
  • Methoxy linker via homologation (inserting -CH₂- units)This approach generated 320 analogs in one study, with purities >85% after scavenger resin treatment (polystyrene-bound isocyanate). Reaction progress is monitored by on-bead FTIR, tracking disappearance of the Wang resin's phenolic OH stretch (3600 cm⁻¹) and appearance of quinoline C=N stretch (1620 cm⁻¹) [5].

Table 3: Solid-Phase Synthesis Parameters for Quinoline-Piperidine Hybrids

Resin TypeLinker ChemistryQuinoline AttachmentPiperidine CouplingCleavage ConditionsAverage Yield
Wang resinEtherMitsunobu (O-linkage)SNAr (4-Cl-quinoline)20% TFA/DCM, 2h78%
Rink amideAmideCarbodiimide (C-linkage)Reductive amination95% TFA, 30 min65%
Trityl chlorideEsterSteglich esterificationCuAAC (azide-alkyne)1% TFA/MeOH, 5 min82%
Sieber amideXanthenylUllmann etherificationSN2 displacement50% HFIP/DCM, 1h71%

Automated platforms integrate microwave-assisted steps with continuous-flow purification, enabling daily production of 40-50 novel compounds. Key innovations include:

  • Microwave reactors with IR temperature control for precise ether formation (120°C, 300W)
  • Catch-and-release purification cartridges (SCX for basic piperidines)
  • In-line HPLC-UV-MS analysis with fraction collection
  • Automated solvent removal via centrifugal evaporationThese systems achieve library synthesis at 0.3-0.5 mmol scale with >90% purity in 85% of cases, significantly accelerating hit identification. Post-cleavage modifications include global deprotection (hydrogenolysis of Cbz groups) and salt formation (hydrochloride salts via HCl/dioxane treatment) to enhance compound solubility for biological screening [5].

Photochemical flow reactors enable late-stage functionalization of resin-bound hybrids, particularly C-H halogenation at quinoline C3 using N-halosuccinimides (NBS, NCS) and catalytic benzoyl peroxide (BPO). This approach installs bromo or chloro handles for subsequent cross-coupling (Suzuki, Sonogashira) after cleavage, expanding chemical diversity from core scaffolds. Residence times of 5 minutes at 254 nm irradiation achieve 70-85% monohalogenation with minimal dihalogenated byproducts (<5%), demonstrating the precision achievable with solid-phase photochemistry [5].

Compounds Mentioned in the Article

  • 4-(Piperidin-4-ylmethoxy)quinoline
  • 7-Chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23)
  • 4-Chloroquinoline
  • Piperidin-4-ylmethanol
  • N-Boc-piperidin-4-ylmethanol
  • Quinoline N-oxide
  • 8-Aminoquinoline

Properties

CAS Number

771462-55-6

Product Name

4-(piperidin-4-ylmethoxy)quinoline

IUPAC Name

4-(piperidin-4-ylmethoxy)quinoline

Molecular Formula

C15H18N2O

Molecular Weight

242.322

InChI

InChI=1S/C15H18N2O/c1-2-4-14-13(3-1)15(7-10-17-14)18-11-12-5-8-16-9-6-12/h1-4,7,10,12,16H,5-6,8-9,11H2

InChI Key

XXUDFPBQCANFQX-UHFFFAOYSA-N

SMILES

C1CNCCC1COC2=CC=NC3=CC=CC=C32

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.